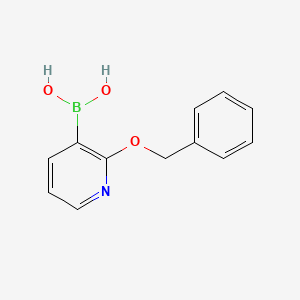

(2-(Benzyloxy)pyridin-3-yl)boronic acid

Description

(2-(Benzyloxy)pyridin-3-yl)boronic acid is a pyridine-based boronic acid derivative featuring a benzyloxy substituent at the 2-position of the pyridine ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthetic organic chemistry for forming carbon-carbon bonds . Its structure combines the electron-rich benzyloxy group with the boronic acid functionality, making it valuable in pharmaceutical and materials science applications.

Propriétés

IUPAC Name |

(2-phenylmethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c15-13(16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIGWZQYGHOXOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660608 | |

| Record name | [2-(Benzyloxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-41-0 | |

| Record name | B-[2-(Phenylmethoxy)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Benzyloxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups.

Mode of Action

(2-(Benzyloxy)pyridin-3-yl)boronic acid is a type of organoboron compound. These compounds are often used in Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed carbon-carbon bond-forming process. In this reaction, the boronic acid acts as a nucleophile, transferring its organic group to a palladium complex. This complex then undergoes reductive elimination to form a new carbon-carbon bond.

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound may participate, is a key step in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. The specific biochemical pathways affected by these compounds would depend on their structure and biological activity.

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their derivatives can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters in the body.

Result of Action

The molecular and cellular effects of this compound would depend on the specific biological targets it interacts with and the nature of these interactions. As a reagent in Suzuki-Miyaura cross-coupling reactions, it can contribute to the synthesis of a wide range of biologically active compounds.

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and reactivity of this compound. For instance, the reactivity of boronic acids in Suzuki-Miyaura reactions can be enhanced under basic conditions.

Activité Biologique

(2-(Benzyloxy)pyridin-3-yl)boronic acid is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, antimicrobial and anticancer properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a benzyloxy group and a boronic acid moiety. This unique structure facilitates interactions with biological targets, particularly enzymes and receptors, through reversible covalent bonding.

The primary mechanism of action for this compound involves the formation of reversible covalent bonds with the active sites of enzymes. This interaction can inhibit enzymatic activity, making it a promising candidate for drug design, particularly in developing enzyme inhibitors for therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. The compound's antimicrobial activity is particularly pronounced against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, as well as some Gram-negative strains .

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Enterococcus faecalis | 14 | 64 |

| Escherichia coli | 10 | 128 |

Anticancer Properties

The compound has also been investigated for its anticancer effects. Case studies reveal that derivatives of this compound can inhibit the proliferation of specific cancer cell lines, including Eca109 cells. The inhibition is attributed to the compound's ability to interfere with cellular signaling pathways involved in tumor growth.

Case Study: Eca109 Cancer Cells

In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in Eca109 cells. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity.

Research Findings

- Antimicrobial Studies : A comprehensive review highlighted the antimicrobial efficacy of various pyridine derivatives, including this compound, against a range of pathogens .

- Anticancer Mechanisms : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, further supporting its potential as an anticancer agent .

- Synthesis and Derivatives : The synthesis of this compound typically involves alkylation reactions under basic conditions, allowing for modifications that enhance biological activity .

Applications De Recherche Scientifique

Medicinal Chemistry

a. Anticancer Activity

Recent studies have demonstrated that boronic acids, including (2-(benzyloxy)pyridin-3-yl)boronic acid, can serve as effective inhibitors of proteasomes, which are crucial in cancer cell regulation. For instance, the compound has been investigated for its ability to inhibit the growth of certain cancer cell lines by disrupting protein degradation pathways essential for tumor survival .

b. Pain Management

The compound has also been evaluated for its analgesic properties. A series of pyridin-2(1H)-one derivatives, which include variations of this compound, were synthesized and tested in vivo for their effectiveness against mechanical allodynia in rat models. The results indicated that these compounds could significantly reduce pain sensitivity, suggesting their potential as novel analgesics .

Organic Synthesis

a. Suzuki-Miyaura Coupling Reactions

This compound is utilized in Suzuki-Miyaura coupling reactions, a fundamental method for forming carbon-carbon bonds in organic synthesis. This reaction is critical for constructing complex molecules in pharmaceutical development. The compound acts as a boron source, facilitating the coupling of aryl halides with various nucleophiles .

b. Development of Novel Therapeutics

The versatility of this compound allows for the creation of diverse chemical libraries aimed at discovering new therapeutic agents. By modifying the pyridine ring and substituents on the boronic acid moiety, researchers can explore a wide range of biological activities, enhancing drug discovery efforts .

Data Tables and Case Studies

A study conducted on a series of pyridinone derivatives, including this compound, evaluated their effects on inflammatory pain models in rats. The most active compounds demonstrated significant anti-allodynic effects compared to control groups, highlighting the potential for developing effective pain management therapies based on this compound .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

The biological and chemical properties of boronic acids are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents | Storage Conditions |

|---|---|---|---|---|---|

| (2-(Benzyloxy)pyridin-3-yl)boronic acid* | C₁₂H₁₂BNO₃ | 229.04 (est.) | - | 2-benzyloxy, 3-boronic acid | Not specified |

| (2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl)boronic acid | C₁₃H₁₁BF₃NO₃ | 297.04 | 850864-60-7 | 5-CF₃, 2-benzyloxy | -20°C (inert atmosphere) |

| (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid | C₁₂H₁₁BClNO₃ | 263.49 | 850864-58-3 | 5-Cl, 2-benzyloxy | Sealed, 2-8°C |

| (2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid | C₁₉H₁₈BNO₄ | 335.16 | 2096339-92-1 | 2,6-di-benzyloxy | -20°C (inert atmosphere) |

| 2-Fluoropyridine-3-boronic acid | C₅H₅BFNO₂ | 140.91 | 174669-73-9 | 2-F, 3-boronic acid | -20°C (3 years) |

*Estimated data for the base compound based on analogs.

Key Observations :

Electron-Withdrawing vs. The benzyloxy group (-OBn) is electron-donating, which may reduce reactivity compared to halogenated analogs but improve stability .

Steric and Stability Considerations :

- The bis-benzyloxy derivative (CAS: 2096339-92-1) requires stringent storage (-20°C, inert atmosphere), likely due to increased steric hindrance and sensitivity to hydrolysis .

- Chloro-substituted analogs (e.g., CAS: 850864-58-3) exhibit lower molecular weights and simpler storage requirements, suggesting greater robustness .

Méthodes De Préparation

Starting Material Preparation and Benzylation

- The synthesis begins with a suitable pyridin-3-ol or pyridin-3-amine derivative.

- The benzyloxy substituent is introduced at the 2-position of the pyridine ring by reacting the hydroxyl group with benzyl bromide under basic conditions such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

- This benzylation step is critical to ensure regioselectivity and prevent over-alkylation.

Halogenation and Borylation

- The 3-position of the pyridine ring is halogenated, commonly using bromine or iodine, to form 2-(benzyloxy)-3-halopyridine.

- The halogenated intermediate undergoes Miyaura borylation, which involves the palladium-catalyzed coupling of the aryl halide with bis(pinacolato)diboron (B2Pin2).

- Typical catalysts include Pd(dppf)Cl2 or Pd(PPh3)4, with bases such as potassium acetate or potassium carbonate facilitating the reaction.

- The reaction is usually conducted under inert atmosphere (argon or nitrogen) at temperatures ranging from 80°C to 100°C for several hours.

Hydrolysis to Boronic Acid

- The pinacol boronate ester formed in the borylation step is hydrolyzed under mild acidic or aqueous conditions to yield the free boronic acid.

- Purification is achieved by silica gel chromatography, recrystallization, or preparative HPLC to remove boroxine anhydrides and other impurities.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Benzylation | Benzyl bromide, K2CO3, DMF, room temp to 60°C | Ensures selective benzyloxy group installation |

| Halogenation | NBS or NIS (N-bromosuccinimide/iodosuccinimide) | Selective halogenation at 3-position |

| Miyaura Borylation | Pd(dppf)Cl2 (2 mol%), B2Pin2, KOAc, 80–100°C, 12 h | High yield borylation, inert atmosphere required |

| Hydrolysis | Aqueous acidic workup (e.g., HCl or NH4Cl) | Converts boronate ester to boronic acid |

| Purification | Silica gel chromatography, recrystallization | Removes boroxines and impurities |

Research Findings and Yield Data

- Yields for the benzylation step typically exceed 85%, with regioselectivity confirmed by NMR spectroscopy.

- Miyaura borylation yields range from 70% to 90%, depending on catalyst choice and reaction conditions.

- Hydrolysis and purification steps yield the final boronic acid with purity >97%, suitable for cross-coupling applications.

- Microwave-assisted borylation has been reported to reduce reaction times significantly (to 30–60 minutes) while maintaining yields around 80% for structurally similar compounds.

Characterization and Purity Validation

- NMR Spectroscopy: ^1H NMR confirms aromatic proton shifts consistent with the benzyloxy and boronic acid substitution pattern; ^11B NMR signals around 28–30 ppm confirm boronic acid presence.

- HPLC Analysis: Reverse-phase HPLC with C18 columns under acetonitrile/water gradients achieves purity >97%.

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks corresponding to the target compound.

- Elemental Analysis: Confirms molecular formula C12H12BNO3, consistent with the expected structure.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Benzylation | Benzyl bromide, K2CO3, DMF, 25–60°C | 85–95 | Selective O-benzylation |

| Halogenation | NBS or NIS, inert solvent | 80–90 | Regioselective halogenation |

| Miyaura Borylation | Pd(dppf)Cl2, B2Pin2, KOAc, 80–100°C | 70–90 | Pd-catalyzed borylation |

| Hydrolysis | Aqueous acid (HCl, NH4Cl) | 90–95 | Converts boronate ester to acid |

| Purification | Silica gel chromatography, recrystallization | — | Removes boroxines and impurities |

Q & A

Q. What are the primary synthetic routes for synthesizing (2-(benzyloxy)pyridin-3-yl)boronic acid, and what are the critical purification challenges?

Synthesis typically involves introducing the benzyloxy and boronic acid groups onto a pyridine scaffold. A common method includes:

Protection of hydroxyl groups : Benzyl ether protection of a hydroxylated pyridine intermediate to prevent side reactions.

Borylation : Using palladium-catalyzed Miyaura borylation (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂Pin₂) in solvents like THF or DMF at elevated temperatures (60–100°C) .

Purification challenges :

- Boroxin formation : Elevated temperatures during synthesis or drying can lead to boroxin rings, reducing yield .

- Silica gel interaction : Boronic acids often bind irreversibly to silica gel during column chromatography. Alternatives like reversed-phase HPLC or recrystallization are recommended .

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

This compound acts as an arylboronic acid partner, forming carbon-carbon bonds with aryl halides. Key parameters:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dtbpf) in a 1–5 mol% loading.

- Base : Na₂CO₃ or Cs₂CO₃ in aqueous-organic solvent systems (e.g., THF/H₂O or DME/H₂O).

- Reaction time : 12–24 hours at 80–100°C.

Example application: Coupling with 4-iodoanisole yields biaryl derivatives for drug intermediates .

Advanced Research Questions

Q. How can competing protodeboronation side reactions be minimized during cross-coupling of this compound?

Protodeboronation (loss of boron group) is influenced by:

- pH control : Maintain mildly basic conditions (pH 8–10) to stabilize the boronate intermediate.

- Additives : Use silver salts (Ag₂O) to sequester halides or ligands (e.g., 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) to enhance catalytic efficiency .

- Solvent optimization : Polar aprotic solvents like DMF reduce hydrolysis rates .

Q. What strategies improve the stability of this compound during storage?

Q. How does the benzyloxy group influence the electronic and steric properties of the boronic acid in catalytic systems?

- Electronic effects : The electron-donating benzyloxy group increases electron density at the pyridine ring, enhancing reactivity in electrophilic substitution but reducing oxidative stability.

- Steric effects : The bulky benzyloxy group at the 2-position directs coupling to the 5-position of the pyridine ring, enabling regioselective synthesis of asymmetric biaryls .

Q. What are the applications of this compound in enzyme inhibition studies?

Boronic acids can form reversible covalent bonds with serine hydrolases or proteases. For example:

- Proteasome inhibition : The boronic acid moiety binds to the catalytic β-subunit, blocking protein degradation pathways.

- Optimization : Fluorinated analogs (e.g., trifluoromethyl derivatives) show enhanced binding affinity due to increased electrophilicity .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic efficiencies for cross-coupling reactions: How to troubleshoot?

- Catalyst source : Pd(OAc)₂ may show lower activity than PdCl₂(dtbpf) in certain solvent systems .

- Substrate purity : Residual moisture or oxygen in the boronic acid can deactivate Pd catalysts. Pre-drying substrates with molecular sieves is critical .

- NMR validation : Use ¹¹B NMR to confirm boronic acid integrity pre-reaction .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.